

Structural Elucidation of Synthesized Hexyl Nitrite: A 2D NMR Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of synthesized **hexyl nitrite**. While alternative methods such as mass spectrometry and infrared spectroscopy can confirm the presence of the desired molecular weight and functional groups, 2D NMR provides unambiguous confirmation of the molecule's atomic connectivity, serving as the gold standard for structural elucidation of small organic molecules. This guide will detail the experimental protocols and present illustrative 2D NMR data to demonstrate the power of these techniques.

Synthesis of Hexyl Nitrite

Hexyl nitrite (C₆H₁₃NO₂) is an alkyl nitrite ester of hexanol and nitrous acid.[1][2] It can be synthesized via the esterification of hexanol with nitrous acid, which is typically generated in situ.[1]

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the dropwise addition of a concentrated acid, such as sulfuric acid, to a cooled mixture of an aqueous sodium nitrite solution and hexanol. The less dense **hexyl nitrite** forms an upper layer that can be separated. The reaction is performed at low temperatures to prevent the decomposition of nitrous acid.



Structural Confirmation by 2D NMR Spectroscopy

2D NMR experiments provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) spectra and confirming the connectivity of the hexyl chain and the nitrite group. The primary 2D NMR experiments utilized for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol: 2D NMR Data Acquisition

A sample of synthesized **hexyl nitrite** is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. Standard pulse programs for COSY, HSQC, and HMBC experiments are run.

Data Presentation: Predicted 2D NMR Correlations for Hexyl Nitrite

The following tables summarize the expected quantitative data from 2D NMR analysis of **hexyl nitrite**. The chemical shifts are predicted based on standard values for similar alkyl chains and functional groups.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Hexyl Nitrite

Position	Structure	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
1	-CH ₂ -ONO	4.80 (t)	75.0
2	-CH ₂ -	1.75 (p)	31.0
3	-CH ₂ -	1.40 (m)	25.0
4	-CH ₂ -	1.30 (m)	22.0
5	-CH ₂ -	1.30 (m)	31.5
6	-СНз	0.90 (t)	14.0
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t = triplet, p = pentet, m = multiplet

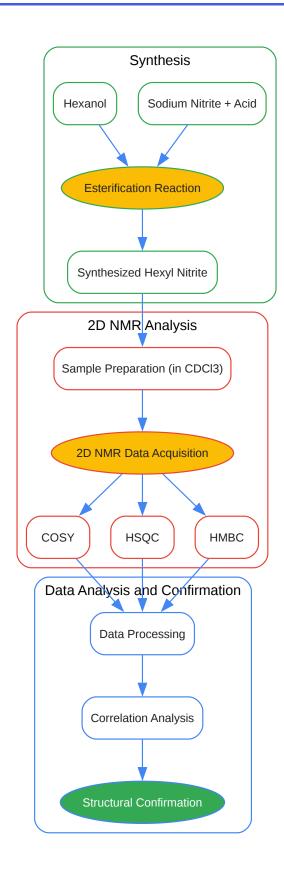
Table 2: Comparison of 2D NMR Correlation Data for Structural Confirmation

Experiment	Correlation Type	Expected Correlations for Hexyl Nitrite	Structural Information Gained
COSY	¹ H- ¹ H (through 2-3 bonds)	H1-H2, H2-H3, H3- H4, H4-H5, H5-H6	Confirms the connectivity of the entire hexyl carbon chain through protonproton couplings.
HSQC	¹ H- ¹³ C (through 1 bond)	H1-C1, H2-C2, H3- C3, H4-C4, H5-C5, H6-C6	Directly correlates each proton to its attached carbon, confirming the carbon backbone assignment.
НМВС	¹ H- ¹³ C (through 2-3 bonds)	H1 to C2, C3; H2 to C1, C3, C4; H3 to C1, C2, C4, C5; H4 to C2, C3, C5, C6; H5 to C3, C4, C6; H6 to C4, C5	Provides long-range connectivity information, confirming the linkage of the methylene and methyl groups and the position of the nitrite group.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow from the synthesis of **hexyl nitrite** to its complete structural confirmation using 2D NMR spectroscopy.





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